![molecular formula C11H13N3 B1274547 2-Pyrrolidin-2-yl-1H-benzoimidazole CAS No. 638141-64-7](/img/structure/B1274547.png)
2-Pyrrolidin-2-yl-1H-benzoimidazole
Overview
Description
2-Pyrrolidin-2-yl-1H-benzoimidazole is a compound with the molecular formula C11H13N3 . It is a derivative of benzimidazole, a class of compounds that have been identified as potent and selective inhibitors .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine and amino acids via the Phillips reaction . The synthesized compound is then purified by recrystallization using ethanol .Molecular Structure Analysis
The molecular structure of 2-Pyrrolidin-2-yl-1H-benzoimidazole has been investigated using DFT and MP2 theoretical methods . These studies provide insights into the intramolecular dynamics of the compound .Physical And Chemical Properties Analysis
2-Pyrrolidin-2-yl-1H-benzoimidazole has a molecular weight of 187.24 g/mol . It has two hydrogen bond donors and two hydrogen bond acceptors . The compound has a rotatable bond count of 1 and a complexity of 207 .Scientific Research Applications
Drug Discovery
Pyrrolidine, a component of “2-Pyrrolidin-2-yl-1H-benzoimidazole”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is of great interest due to its ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage .
Anticancer Agents
Benzimidazole derivatives, including “2-Pyrrolidin-2-yl-1H-benzoimidazole”, have been intensively studied as potential anticancer agents . The presence of different functional groups on the benzimidazole core structure can significantly influence the anticancer activity .
Antifungal and Antibacterial Agents
Pyrrolidin-2-one derivatives, which are structurally similar to “2-Pyrrolidin-2-yl-1H-benzoimidazole”, have been found to have antifungal and antibacterial activities .
Anticonvulsant Agents
Pyrrolidin-2-one derivatives have also been studied for their anticonvulsant activities .
Antioxidants
Some pyrrolidin-2-one derivatives have been found to have antioxidant activity .
Life Science Research
“2-Pyrrolidin-2-yl-1H-benzoimidazole” may also have applications in life science research, including chromatography and mass spectrometry .
Safety And Hazards
Future Directions
Benzimidazole derivatives, including 2-Pyrrolidin-2-yl-1H-benzoimidazole, have shown promising therapeutic potential . Future research may focus on further exploring the benzimidazole scaffold to develop new anti-inflammatory drugs . Additionally, the pyrrolidine ring, a key feature of 2-Pyrrolidin-2-yl-1H-benzoimidazole, is a versatile scaffold for novel biologically active compounds , suggesting potential future directions in drug discovery.
properties
IUPAC Name |
2-pyrrolidin-2-yl-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-2-5-9-8(4-1)13-11(14-9)10-6-3-7-12-10/h1-2,4-5,10,12H,3,6-7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGVBMUGKDNVNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389802 | |
Record name | 2-Pyrrolidin-2-yl-1H-benzoimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00389802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrrolidin-2-yl-1H-benzoimidazole | |
CAS RN |
638141-64-7 | |
Record name | 2-Pyrrolidin-2-yl-1H-benzoimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00389802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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